2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine
Description
2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine is a pyridine-based heterocyclic compound featuring two pyridine rings connected via an ethyl bridge. The structure comprises a central pyridine ring substituted at position 2 with an ethyl group and at position 6 with a 1-(2-pyridinyl)ethyl moiety.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-ethyl-6-(1-pyridin-2-ylethyl)pyridine |
InChI |
InChI=1S/C14H16N2/c1-3-12-7-6-9-14(16-12)11(2)13-8-4-5-10-15-13/h4-11H,3H2,1-2H3 |
InChI Key |
RRAJSFGXDIFPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC=C1)C(C)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with 2-bromoethylpyridine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyridine ring, leading to the formation of dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its antimicrobial and anticancer properties, the compound may interfere with the replication and survival of microbial and cancer cells by targeting specific proteins and pathways essential for their growth.
Comparison with Similar Compounds
Table 1: Key Properties of Pyridine Derivatives
Key Observations:
- Substituent Effects: Fluorinated analogs (e.g., difluoroethyl in ) exhibit higher molecular weights (284.25 vs. 211.28) and likely greater lipophilicity compared to non-halogenated derivatives. Chloro- and phenyl-substituted compounds () show elevated melting points (268–287°C), attributed to enhanced intermolecular interactions.
- Synthetic Yields: Complex multi-pyridine systems (e.g., ’s derivatives ) demonstrate lower yields (29–33%) compared to simpler substituted pyridines (67–81% in ), reflecting challenges in steric control during synthesis.
Crystallographic and Hydrogen-Bonding Comparisons
Table 2: Crystallographic Data for Pyridine Derivatives
Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
